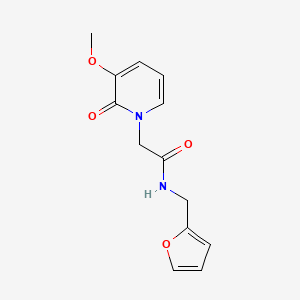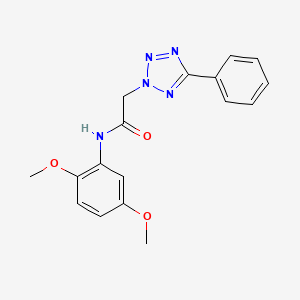
N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide, also known as FMA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMA is a synthetic compound that has been synthesized using a variety of methods. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide is not fully understood. However, studies have shown that the compound inhibits the activity of enzymes that are involved in the growth and proliferation of cancer cells. N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide has also been shown to inhibit the activity of enzymes that are involved in the aggregation of amyloid beta peptides.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide has also been shown to induce apoptosis in cancer cells. The compound has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide has a number of advantages and limitations for lab experiments. One of the advantages of N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide is that it is a synthetic compound that can be easily synthesized using a variety of methods. The compound is also relatively stable and can be stored for long periods of time. However, one of the limitations of N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can fully elucidate the compound's effects.
Orientations Futures
There are a number of future directions for research on N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide. One of the most promising directions is in the development of N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide-based drugs for the treatment of cancer and Alzheimer's disease. Another direction for research is in the elucidation of the compound's mechanism of action. This will enable researchers to design experiments that can fully elucidate the compound's effects. Finally, research could be conducted to investigate the potential applications of N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide in other fields of scientific research.
Méthodes De Synthèse
N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide is a synthetic compound that has been synthesized using a variety of methods. One of the most common methods of synthesis involves the reaction of 2-acetylpyridine with furfural in the presence of an acid catalyst. The resulting product is then treated with ammonium acetate to yield N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide. Another method involves the reaction of 2-acetylpyridine with furfurylamine in the presence of a base catalyst. The resulting product is then treated with acetic anhydride to yield N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide.
Applications De Recherche Scientifique
N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide has potential applications in various fields of scientific research. One of the most promising applications of N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide is in the field of cancer research. N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound has also been shown to induce apoptosis in cancer cells. N-(2-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide has also been studied for its potential applications in the treatment of Alzheimer's disease. The compound has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-(3-methoxy-2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-18-11-5-2-6-15(13(11)17)9-12(16)14-8-10-4-3-7-19-10/h2-7H,8-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTPLYACYMRSFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CN(C1=O)CC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5614921.png)
![5-acetyl-2-[(4-tert-butylbenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5614931.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyridazine](/img/structure/B5614935.png)
![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5614945.png)
![3-{3-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acrylic acid](/img/structure/B5614952.png)


![5-(phenoxymethyl)-4-[(3,4,5-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5614983.png)
![1-(3-chlorophenyl)-4-[(3-hydroxy-1-piperidinyl)acetyl]-2-piperazinone](/img/structure/B5614987.png)
![methyl N-[(2-cyclopropyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)carbonyl]glycinate](/img/structure/B5614991.png)
![5-bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5614995.png)


![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5615010.png)